Ethyl 1-chloroisoquinoline-3-carboxylate is a derivative of isoquinoline that has garnered interest in organic synthesis and medicinal chemistry. This compound features a chloro substituent at the first position and an ethyl ester at the carboxylic acid functional group located at the third position of the isoquinoline ring. The molecular formula for ethyl 1-chloroisoquinoline-3-carboxylate is C_11H_10ClN_O_2, and it has a molecular weight of approximately 223.66 g/mol.
Ethyl 1-chloroisoquinoline-3-carboxylate is primarily synthesized through methods involving chlorination of isoquinoline derivatives followed by esterification processes. It is available from various chemical suppliers for research purposes.
This compound falls under the category of heterocyclic compounds, specifically isoquinolines, which are known for their diverse biological activities and utility in organic synthesis. Isoquinolines are classified as aromatic compounds due to their cyclic structure and delocalized π-electron systems.
The synthesis of ethyl 1-chloroisoquinoline-3-carboxylate can be achieved through several methodologies:
The reaction conditions may vary based on the specific reagents and desired yields. For instance, controlling temperature and reaction time is crucial to maximize yield and purity during both chlorination and esterification steps.
Ethyl 1-chloroisoquinoline-3-carboxylate features a bicyclic structure characteristic of isoquinolines, with a chlorine atom attached to the nitrogen-containing aromatic ring. The ester functional group contributes to its reactivity and solubility properties.
Ethyl 1-chloroisoquinoline-3-carboxylate can participate in various chemical reactions:
Reagents like sodium hydroxide or potassium carbonate facilitate nucleophilic substitutions effectively, while oxidation may involve agents such as potassium permanganate or chromium trioxide.
The mechanism of action for ethyl 1-chloroisoquinoline-3-carboxylate largely depends on its application in biological systems:
Ethyl 1-chloroisoquinoline-3-carboxylate has several notable applications:
Isoquinoline derivatives represent a privileged scaffold in drug discovery due to their broad-spectrum biological activities and structural resemblance to endogenous biomolecules. Ethyl 1-chloroisoquinoline-3-carboxylate (CAS# 1256353-08-8, MW: 235.67 g/mol) exemplifies this molecular architecture with dual functionality – the C1 chlorine atom provides an electrophilic site for nucleophilic displacement reactions, while the C3 ethyl ester offers opportunities for hydrolysis, transesterification, or amidation [4] [6]. This bifunctional nature enables diverse derivatization pathways crucial for developing pharmacologically active compounds.
The isoquinoline core exhibits intrinsic electronic properties that facilitate π-stacking interactions with biological targets. Computational studies predict a dipole moment of ~3.5 D for ethyl 1-chloroisoquinoline-3-carboxylate, significantly higher than unsubstituted isoquinoline (1.6 D), enhancing target binding affinity [2]. This polarization stems from the electron-withdrawing chlorine and ester groups, which create an electron-deficient ring system ideal for interactions with protein residues in enzyme binding pockets.
Table 1: Key Structural Properties of Ethyl 1-Chloroisoquinoline-3-carboxylate
| Property | Value/Descriptor | Method/Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₀ClNO₂ | Empirical [1] |
| Molecular Weight | 235.67 g/mol | Calculated [6] |
| SMILES | CCOC(=O)C₁=CC₂=C(C(Cl)=N₁)C=CC=C₂ | Canonical [1] |
| InChI Key | GXEXRFKWVZFFHB-UHFFFAOYSA-N | Standard [6] |
| Boiling Point | 395.1 ± 22.0 °C (Predicted) | QSPR [4] |
| Density | 1.286 ± 0.06 g/cm³ (Predicted) | Computational [4] |
| logP | ~2.5 (Estimated) | Comparative [2] |
Isoquinoline derivatives exhibit diverse therapeutic potentials, including antitumor, antibacterial, and neuroprotective activities. Recent studies highlight their efficacy against cancer-related enzymes like thymidine phosphorylase (IC₅₀ values in µM range for optimized derivatives), positioning ethyl 1-chloroisoquinoline-3-carboxylate as a strategic precursor for novel anticancer agents [8] [10]. Additionally, structural analogs demonstrate fluorescent properties useful for bioimaging applications, expanding their utility beyond therapeutic contexts .
This compound serves as a linchpin in constructing complex heterocyclic systems through three primary reaction pathways: nucleophilic aromatic substitution (SNAr), transition metal-catalyzed coupling, and cyclocondensation reactions. The C1 chlorine undergoes facile displacement by nucleophiles including amines, alkoxides, and thiols under mild conditions (50-80°C), while the ester group participates in hydrolysis or aminolysis to yield carboxylic acid or amide derivatives, respectively [4] [9].
Recent synthetic applications demonstrate its versatility:
Table 2: Synthetic Applications of Ethyl 1-Chloroisoquinoline-3-carboxylate
| Reaction Type | Conditions | Products/Yield | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | Amines, 60-80°C, polar aprotic solvents | 1-Amino-3-carboxyethyl isoquinolines (70-85%) | Steric hindrance at C1 position [9] |
| Ester Hydrolysis | NaOH/EtOH, reflux | 1-Chloroisoquinoline-3-carboxylic acid (Quantitative) | Acid-sensitive substrates [4] |
| Ullmann-Goldberg Coupling | CuI/DMEDA, K₂CO₃, n-BuOH, 100°C | Imidazolidinone derivatives (61%) | Requires anhydrous conditions |
| Suzuki-Miyaura Cross-Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/water | 1-Arylisoquinoline-3-carboxylates (45-75%) | Sensitive to chlorine hydrolysis [2] |
Regioselectivity challenges emerge during functionalization due to competing reactions at C1, C4, and the ester group. Recent studies indicate that selective C4 lithiation occurs at -78°C using n-BuLi, enabling electrophilic quenching to install halogen or carbonyl groups orthogonal to the C1 chlorine reactivity [4]. This regiocontrol is essential for synthesizing unsymmetrical 1,4-disubstituted derivatives for structure-activity relationship (SAR) studies.
Despite its synthetic utility, significant challenges persist in the efficient manipulation of ethyl 1-chloroisoquinoline-3-carboxylate:
Regioselectivity and Byproduct Formation: Competitive nucleophilic attack at C4 occurs under forcing conditions, generating regioisomeric impurities requiring complex purification (e.g., column chromatography with <50% recovery) [2] [4]. Recent studies report 15-30% regioisomer contamination in amination reactions above 100°C, highlighting the need for improved catalytic systems.
Scalability Limitations: Current synthetic routes suffer from multi-step sequences with cumulative yields below 40% [10]. Key bottlenecks include:
Intellectual Property Barriers: Patent restrictions prohibit commercial synthesis in several jurisdictions, limiting material access despite published CAS data [4] [9]. This has constrained systematic SAR exploration, particularly in academic settings where synthetic capabilities are already strained.
Underexplored Structure-Activity Relationships: The impact of C1 substituents beyond chlorine (e.g., alkoxy, amino, thioether groups) on biological activity remains poorly documented. Recent molecular docking studies suggest that C1 modifications significantly influence binding to thymidine phosphorylase, yet fewer than 10 analogs have been evaluated [10]. Similarly, the ester group's role in prodrug design remains unexplored despite its potential to enhance membrane permeability.
Synthetic Methodology Gaps: No reports exist on asymmetric transformations leveraging the prochiral center at C3a, representing untapped potential for chiral catalyst development. Additionally, modern photoredox and electrochemical functionalization techniques remain unapplied to this scaffold, suggesting opportunities for methodological innovation.
Table 3: Prioritized Research Directions for Ethyl 1-Chloroisoquinoline-3-carboxylate Chemistry
| Research Area | Current Status | Recommended Approaches | Expected Impact |
|---|---|---|---|
| Regioselective Functionalization | Empirical optimization dominates | Directed ortho-metalation strategies | Enable C4 functionalization without protecting groups |
| Catalytic Systems | High Cu loadings (10-15 mol%) | N-Heterocyclic carbene copper complexes | Reduce catalyst loading to <1 mol% |
| Purification Technology | Silica chromatography (low recovery) | Crystallization-directed purification | Achieve >80% recovery at >99% purity |
| Structural Diversity | Limited to <20 reported analogs | Parallel synthesis via automated platforms | Generate 100+ compound library for SAR |
| Biological Screening | Single-target focus (thymidine phosphorylase) | Kinome-wide profiling | Identify novel targets and repurposing opportunities |
Addressing these gaps requires multidisciplinary collaboration between synthetic chemists, computational modelers, and chemical engineers. Priorities include developing continuous-flow processes to improve cyclization yields, establishing crystallization-based purification protocols, and implementing high-throughput experimentation to map structure-reactivity relationships. Such advances would transform this compound from a niche building block into a general platform for medicinal chemistry innovation.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: